7-tert-butyl-4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
7-tert-butyl-4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzoxazinone core, substituted with a tert-butyl group and an oxadiazole moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The initial step involves the formation of the benzoxazinone core through a cyclization reaction of an appropriate precursor, such as an anthranilic acid derivative, with a suitable reagent like acetic anhydride.
Introduction of the Oxadiazole Moiety: The oxadiazole ring is introduced via a cyclization reaction involving a hydrazide derivative and a carboxylic acid derivative under dehydrating conditions.
Substitution with the Tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole moiety, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to the corresponding amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications.
Scientific Research Applications
7-tert-butyl-4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in microbial metabolism. The oxadiazole moiety is known to interact with various biological targets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 7-tert-butyl-4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one
- 3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the benzoxazinone and oxadiazole moieties allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
7-tert-butyl-4-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-14-6-7-16(10-15(14)2)22-24-20(29-25-22)12-26-18-9-8-17(23(3,4)5)11-19(18)28-13-21(26)27/h6-11H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDIGELNTWQKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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